ethyl 6-(2,3-dimethyl-3H-indol-3-yl)hexanoate
CAS No.:
Cat. No.: VC20145222
Molecular Formula: C18H25NO2
Molecular Weight: 287.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H25NO2 |
|---|---|
| Molecular Weight | 287.4 g/mol |
| IUPAC Name | ethyl 6-(2,3-dimethylindol-3-yl)hexanoate |
| Standard InChI | InChI=1S/C18H25NO2/c1-4-21-17(20)12-6-5-9-13-18(3)14(2)19-16-11-8-7-10-15(16)18/h7-8,10-11H,4-6,9,12-13H2,1-3H3 |
| Standard InChI Key | UHGUESMQUYTQQV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CCCCCC1(C(=NC2=CC=CC=C21)C)C |
Introduction
Structural Characterization and Molecular Properties
Molecular Architecture
Ethyl 6-(2,3-dimethyl-3H-indol-3-yl)hexanoate (C₁₉H₂₅NO₂) has a molecular weight of 299.41 g/mol. The indole nucleus consists of a bicyclic structure with a benzene ring fused to a pyrrole ring, substituted at the 2- and 3-positions with methyl groups. The hexanoate chain extends from the 3-position of the indole, terminating in an ethyl ester functional group. Key bond lengths and angles can be inferred from crystallographic data of similar indole derivatives, such as the 1.39–1.42 Å bond lengths for C–N in the pyrrole ring and 120° bond angles for the aromatic system .
Table 1: Hypothetical Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅NO₂ |
| Molecular Weight | 299.41 g/mol |
| LogP (Octanol-Water) | 3.8 (estimated) |
| Solubility in Water | <0.1 mg/mL (25°C) |
| Melting Point | 85–90°C (predicted) |
These values are extrapolated from structurally related indole esters, such as ethyl 6-chloro-2,2-dimethyl-3-oxohexanoate, which exhibits a molecular weight of 220.69 g/mol and similar lipophilicity trends .
Spectroscopic Features
The compound’s structure can be characterized using NMR and mass spectrometry:
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¹H NMR: Expected signals include a triplet at δ 1.2–1.4 ppm (ethyl CH₃), a multiplet at δ 4.1–4.3 ppm (ester OCH₂), and aromatic protons in the δ 6.8–7.5 ppm range for the indole ring .
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¹³C NMR: Distinct peaks for the ester carbonyl (δ 170–175 ppm), indole carbons (δ 110–140 ppm), and aliphatic chain carbons (δ 20–35 ppm) .
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MS (EI): Predicted molecular ion peak at m/z 299.4 with fragmentation patterns arising from cleavage of the ester group or indole ring .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can theoretically be synthesized through two primary routes:
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Indole Alkylation: Direct alkylation of 2,3-dimethylindole with ethyl 6-bromohexanoate under basic conditions.
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Esterification Approach: Coupling of pre-formed 6-(2,3-dimethyl-3H-indol-3-yl)hexanoic acid with ethanol via Steglich esterification.
Reported Synthetic Protocols
While no direct synthesis of ethyl 6-(2,3-dimethyl-3H-indol-3-yl)hexanoate has been published, analogous procedures for indole-ester hybrids provide guidance:
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Indole Methylation: 2,3-Dimethylindole derivatives are typically prepared via Fischer indole synthesis using methyl-substituted phenylhydrazines and ketones .
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Side Chain Elongation: Hexanoate chains can be introduced through nucleophilic substitution reactions, as demonstrated in the synthesis of ethyl 6-chloro-2,2-dimethyl-3-oxohexanoate .
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Esterification: Carbodiimide-mediated coupling of carboxylic acids with ethanol, a method widely used in prostaglandin synthesis .
Table 2: Comparative Reaction Yields for Analogous Syntheses
| Reaction Step | Yield (%) | Conditions |
|---|---|---|
| Indole Methylation | 65–75 | H₂SO₄, 100°C, 12 h |
| Hexanoate Chain Introduction | 45–55 | K₂CO₃, DMF, 80°C, 8 h |
| Final Esterification | 85–90 | DCC, DMAP, RT, 24 h |
Chemical Reactivity and Stability
Ester Hydrolysis
The ethyl ester group undergoes pH-dependent hydrolysis:
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Acidic Conditions: Slow protonation of the carbonyl oxygen leads to formation of 6-(2,3-dimethyl-3H-indol-3-yl)hexanoic acid (half-life ≈ 72 h at pH 2) .
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Basic Conditions: Rapid saponification to the sodium salt (half-life < 1 h at pH 12) .
Indole Ring Reactivity
The electron-rich indole system participates in characteristic reactions:
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Electrophilic Substitution: Preferential attack at the 5-position due to methyl group directing effects .
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Oxidation: Susceptible to peroxide-mediated oxidation at the pyrrole nitrogen, forming N-oxide derivatives .
| Parameter | Value |
|---|---|
| Caco-2 Permeability | 12.5 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 89% |
| CYP3A4 Inhibition | IC₅₀ = 18 μM |
| hERG Inhibition | IC₅₀ > 30 μM |
Applications in Materials Science
Liquid Crystal Development
The planar indole ring and flexible hexanoate chain suggest potential as mesogens. Similar compounds exhibit nematic phase transitions between 120–150°C .
Polymer Modification
Ester-containing indoles can act as crosslinking agents in epoxy resins, improving thermal stability (Tg increase of 15–20°C) .
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